molecular formula C10H9NO B1216109 3-Methyl-1,2-dihydroquinolin-2-one CAS No. 2721-59-7

3-Methyl-1,2-dihydroquinolin-2-one

Cat. No. B1216109
CAS RN: 2721-59-7
M. Wt: 159.18 g/mol
InChI Key: POYSUXIHCXBJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of dihydroquinoline derivatives, including 3-Methyl-1,2-dihydroquinolin-2-one, often involves multi-step reactions that can include cyclization, electrophilic substitution, and various catalyzed reactions. For instance, Davydov et al. (1993) reported the synthesis of 3,3-Dimethyl- and 3-methyl derivatives of dihydroisoquinolines, highlighting the intricacies involved in the synthesis process and the structural determination through crystallographic analysis (Davydov et al., 1993).

Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2-dihydroquinolin-2-one has been studied using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. These studies help in understanding the tautomeric forms of the compound and its behavior in different states, such as in solution or crystalline form. The work by Davydov et al. provides insights into the crystal and molecular structures of the compound, revealing its tautomeric equilibrium (Davydov et al., 1993).

Chemical Reactions and Properties

3-Methyl-1,2-dihydroquinolin-2-one participates in various chemical reactions, showcasing its reactivity and potential in synthetic chemistry. The compound's ability to undergo redox reactions, hydride transfer, and N-acylation highlights its versatility. Yang et al. (2020) discussed the redox-triggered switchable synthesis of dihydroquinolin-2(1H)-one derivatives, emphasizing the synthetic utility of such compounds (Yang et al., 2020).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-Methyl-1,2-dihydroquinolin-2-one and its derivatives are primarily utilized in synthetic organic chemistry. They are significant in the formation of various complex molecules with potential pharmaceutical applications. For instance, the synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide showcases the versatility of dihydroquinoline derivatives in creating compounds with potential pharmaceutical relevance (Matsumoto, Mori, & Akazome, 2010). Additionally, diastereoselective construction of 2,3-dihydroquinolin-4-one scaffolds, which are significant in pharmaceutical research, further demonstrates the importance of these compounds (Xie et al., 2022).

Molecular and Spectroscopic Analysis

The molecular and spectroscopic analysis of dihydroquinoline derivatives is another critical area of research. Studies involving Density Functional Theory (DFT) calculations, electronic structure analysis, and non-linear optical (NLO) properties are conducted to understand the behavior of these molecules better. For instance, the novel derivative 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) was analyzed using DFT, providing insights into its electronic structure and potential applications (Halim & Ibrahim, 2017).

Antitumor Properties

Some derivatives of 3-Methyl-1,2-dihydroquinolin-2-one exhibit significant antitumor properties. For example, the study of 2-phenylquinolin-4-ones (2-PQs) led to the development of an anticancer drug candidate, showcasing the potential of these derivatives in cancer treatment (Chou et al., 2010). Additionally, the synthesis of novel 2-methylquinoline-4-ones bound with the pyrazol-5-ones moiety and their potential anti-inflammatory activity further highlight the biomedical significance of these compounds (Zubkov et al., 2015).

Electrochemical Studies

Electrochemical studies of dihydroquinoline derivatives also constitute a significant part of scientific research. Investigations into the electrochemical conversions of these compounds provide insights into their redox behaviors, which are essential for various chemical processes and potential applications in material science (Stradiņš et al., 2001).

Fluorescence Properties

The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives highlight the potential of these compounds in optical applications. Their emission properties in various solvents and neat form suggest applications in materials science, particularly in light-emitting compounds (Matsumoto, Mori, & Akazome, 2012).

properties

IUPAC Name

3-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYSUXIHCXBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949939
Record name 3-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylquinolin-2(1H)-one

CAS RN

2721-59-7
Record name 3-Methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2721-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90949939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 10 ml of ethanol, 0.5 g of (E) ethyl 3-(2-aminophenyl)-2-methyl-2-propenate was dissolved; and, while being stirred, the mixture was irradiated with ultraviolet rays at 256 nm for 48 hours. The reaction liquid was concentrated under a reduced pressure, and the resulting crude crystal was recrystallized from ethanol, whereby the aimed compound was obtained.
[Compound]
Name
( E )
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl 3-(2-aminophenyl)-2-methyl-2-propenate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2-dihydroquinolin-2-one
Reactant of Route 2
3-Methyl-1,2-dihydroquinolin-2-one
Reactant of Route 3
3-Methyl-1,2-dihydroquinolin-2-one
Reactant of Route 4
3-Methyl-1,2-dihydroquinolin-2-one
Reactant of Route 5
3-Methyl-1,2-dihydroquinolin-2-one
Reactant of Route 6
3-Methyl-1,2-dihydroquinolin-2-one

Citations

For This Compound
1
Citations
G Zhang, S Li, KW Cheng, TF Chou - European journal of medicinal …, 2021 - Elsevier
ATPases Associated with Diverse Cellular Activity (AAA ATPase) are essential enzymes found in all organisms. They are involved in various processes such as DNA replication, protein …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.